molecular formula C12H12Cl2FeN2O8 B13813644 4,4'-Dimethyl-2,2'-bipyridine ferrous perchlorate

4,4'-Dimethyl-2,2'-bipyridine ferrous perchlorate

Cat. No.: B13813644
M. Wt: 438.98 g/mol
InChI Key: NXVAJVIWOKSMGD-UHFFFAOYSA-L
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Description

4,4’-Dimethyl-2,2’-bipyridine ferrous perchlorate is a coordination compound that consists of 4,4’-dimethyl-2,2’-bipyridine as a ligand and ferrous perchlorate as the metal salt. This compound is known for its applications in various fields, including chemistry and materials science, due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-dimethyl-2,2’-bipyridine ferrous perchlorate typically involves the coordination of 4,4’-dimethyl-2,2’-bipyridine with ferrous ions in the presence of perchlorate anions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the ferrous ions. The general procedure involves dissolving 4,4’-dimethyl-2,2’-bipyridine in a suitable solvent, such as ethanol or acetonitrile, and then adding ferrous perchlorate to the solution. The mixture is stirred under nitrogen or argon atmosphere until the reaction is complete, and the product is isolated by filtration and recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled environments to ensure the purity and yield of the product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the best results.

Chemical Reactions Analysis

Types of Reactions: 4,4’-Dimethyl-2,2’-bipyridine ferrous perchlorate undergoes various types of chemical reactions, including:

    Oxidation: The ferrous ion can be oxidized to ferric ion under certain conditions.

    Reduction: The compound can participate in redox reactions where the ferrous ion is reduced.

    Substitution: Ligand substitution reactions can occur where the 4,4’-dimethyl-2,2’-bipyridine ligand is replaced by other ligands.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Ligand exchange can be facilitated by using other ligands like bipyridine or phenanthroline under controlled conditions.

Major Products:

    Oxidation: Ferric perchlorate complexes.

    Reduction: Reduced ferrous complexes.

    Substitution: New coordination compounds with different ligands.

Scientific Research Applications

4,4’-Dimethyl-2,2’-bipyridine ferrous perchlorate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-dimethyl-2,2’-bipyridine ferrous perchlorate involves its ability to participate in redox reactions. The ferrous ion can undergo oxidation and reduction, making it a versatile compound in various chemical processes. The 4,4’-dimethyl-2,2’-bipyridine ligand stabilizes the ferrous ion and facilitates its interaction with other molecules. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions .

Comparison with Similar Compounds

    2,2’-Bipyridine: A widely used ligand in coordination chemistry with similar properties but without the methyl groups.

    4,4’-Dimethyl-2,2’-bipyridine: The ligand itself without the ferrous perchlorate component.

    Phenanthroline: Another bidentate ligand with similar coordination properties.

Uniqueness: 4,4’-Dimethyl-2,2’-bipyridine ferrous perchlorate is unique due to the presence of methyl groups on the bipyridine ligand, which can influence the electronic properties and reactivity of the compound. This makes it distinct from other bipyridine-based complexes and provides specific advantages in certain applications .

Properties

Molecular Formula

C12H12Cl2FeN2O8

Molecular Weight

438.98 g/mol

IUPAC Name

iron(2+);4-methyl-2-(4-methylpyridin-2-yl)pyridine;diperchlorate

InChI

InChI=1S/C12H12N2.2ClHO4.Fe/c1-9-3-5-13-11(7-9)12-8-10(2)4-6-14-12;2*2-1(3,4)5;/h3-8H,1-2H3;2*(H,2,3,4,5);/q;;;+2/p-2

InChI Key

NXVAJVIWOKSMGD-UHFFFAOYSA-L

Canonical SMILES

CC1=CC(=NC=C1)C2=NC=CC(=C2)C.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Fe+2]

Origin of Product

United States

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